Imidazo[1,5-a]quinoline-1-carboxylic Acid
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Overview
Description
Imidazo[1,5-a]quinoline-1-carboxylic acid is a significant member of the fused N-heterocyclic compounds. This compound is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that make it a valuable scaffold in drug design. The imidazo[1,5-a]quinoline moiety is found in various biologically active molecules, including antitumor agents, antimicrobial agents, and inhibitors targeting specific enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]quinoline-1-carboxylic acid can be achieved through several methods. One notable method involves an iodine-mediated decarboxylative cyclization from α-amino acids and 2-methyl quinolines under metal-free conditions. This method provides moderate to good yields and is considered environmentally friendly . Another approach includes oxidative amination reactions, which have been developed to construct C–C and C–N bonds efficiently .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The decarboxylative cyclization method is preferred for its simplicity and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]quinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as iodine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Iodine, tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS), alkyl halides
Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Imidazo[1,5-a]quinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is a key component in the development of antitumor and antimicrobial drugs.
Industry: It is utilized in the production of materials with specific electronic properties
Mechanism of Action
The mechanism of action of imidazo[1,5-a]quinoline-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as phosphodiesterase 10A, which plays a role in signal transduction pathways. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]quinoxaline
- Imidazo[4,5-b]pyridine
Comparison: Imidazo[1,5-a]quinoline-1-carboxylic acid is unique due to its specific ring structure, which provides distinct electronic and steric properties. Compared to imidazo[1,5-a]pyridine, it has a larger fused ring system, which can enhance its binding affinity to certain biological targets. Imidazo[1,2-a]quinoxaline, on the other hand, has different substitution patterns that can affect its reactivity and biological activity .
Properties
Molecular Formula |
C12H8N2O2 |
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Molecular Weight |
212.20 g/mol |
IUPAC Name |
imidazo[1,5-a]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)11-13-7-9-6-5-8-3-1-2-4-10(8)14(9)11/h1-7H,(H,15,16) |
InChI Key |
NYQHVEMNWDKZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CN=C(N32)C(=O)O |
Origin of Product |
United States |
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